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Compound of Interest

Compound Name: Vut-MK142

Cat. No.: B611789 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Vut-MK142's performance in inducing

cardiomyocyte markers against other established alternatives. The information presented is

supported by experimental data to aid researchers in making informed decisions for their

cardiac differentiation protocols.

Performance Comparison of Cardiomyogenic
Induction Agents
The efficiency of small molecules in directing the differentiation of progenitor cells into

cardiomyocytes can be quantified by measuring the expression levels of key cardiac-specific

genes. This table summarizes the reported fold-change in the expression of the cardiac

transcription factor Nkx2.5, a crucial marker for cardiomyocyte lineage commitment, upon

treatment with Vut-MK142 and its parent compound, Cardiogenol C.
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Compound
Target Cell
Line

Key
Cardiomyocyt
e Marker

Fold Change
in Expression
(vs. Control)

Reference

Vut-MK142
P19 Embryonic

Carcinoma Cells
Nkx2.5 3.1-fold increase [1]

Cardiogenol C
P19 Embryonic

Carcinoma Cells
Nkx2.5 1.6-fold increase [1]

CHIR99021/XAV

939

Mouse

Embryonic Stem

Cells

cTnT, Myh6,

Nkx2.5

Significant

upregulation

(specific fold-

change varies

with

concentration

and day of

analysis)

[2][3][4]

Note: While direct quantitative comparison for Atrial Natriuretic Factor (ANF) is not available,

studies report that Vut-MK142 induces the strongest upregulation of ANF, superseding the

activity of Cardiogenol C. The combination of CHIR99021 and XAV939 in a "WNT switch"

protocol has also been shown to significantly increase the expression of cardiac troponin T

(cTnT) and Myosin Heavy Chain 6 (Myh6).

Signaling Pathways in Cardiomyocyte
Differentiation
The differentiation of progenitor cells into cardiomyocytes is a complex process regulated by

multiple signaling pathways. The diagram below illustrates the established mechanism of the

WNT signaling pathway, which is modulated by CHIR99021 and XAV939, and the observed

effects of Vut-MK142 and Cardiogenol C on key cardiomyocyte markers.
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Caption: Signaling pathways in cardiomyocyte differentiation.

Experimental Protocols
Detailed methodologies for the validation of cardiomyocyte markers are provided below. These

protocols are essential for reproducing and verifying the effects of compounds like Vut-MK142.

Quantitative Real-Time PCR (qPCR) for Gene Expression
Analysis
This protocol outlines the steps for quantifying the mRNA levels of key cardiomyocyte markers.

1. RNA Extraction:

Harvest cells at the desired time point after treatment.
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Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen)

according to the manufacturer's instructions.

Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).

2. cDNA Synthesis:

Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse

transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

Follow the manufacturer's protocol for the reaction setup and thermal cycling conditions.

3. qPCR Reaction:

Prepare the qPCR reaction mix containing:

2X qPCR Master Mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

500 nM of each forward and reverse primer for the target gene (e.g., Nkx2.5, ANF, cTnT,

GATA4) and a housekeeping gene (e.g., GAPDH, β-actin)

2 µl of diluted cDNA (1:10)

Nuclease-free water to a final volume of 20 µl.

Run the qPCR reaction on a real-time PCR system with the following typical cycling

conditions:

Initial denaturation: 95°C for 3 minutes

40 cycles of:

Denaturation: 95°C for 15 seconds

Annealing/Extension: 60°C for 30 seconds

Melt curve analysis.

4. Data Analysis:
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Determine the cycle threshold (Ct) values for each gene.

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression

of the target gene to the housekeeping gene and relative to the untreated control group.

Immunocytochemistry for Protein Expression and
Localization
This protocol allows for the visualization of cardiomyocyte-specific proteins within the cells.

1. Cell Seeding and Treatment:

Seed cells on glass coverslips in a 24-well plate.

Treat the cells with the desired compounds (e.g., Vut-MK142) for the specified duration.

2. Fixation and Permeabilization:

Wash the cells twice with phosphate-buffered saline (PBS).

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Wash three times with PBS.

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

3. Blocking and Antibody Incubation:

Wash three times with PBS.

Block non-specific binding with 5% goat serum in PBS for 1 hour at room temperature.

Incubate with primary antibodies against cardiomyocyte markers (e.g., anti-cardiac Troponin

T, anti-α-actinin) diluted in blocking buffer overnight at 4°C.

Wash three times with PBS.
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Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 goat anti-

mouse IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.

4. Mounting and Imaging:

Wash three times with PBS.

Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

Wash twice with PBS.

Mount the coverslips on microscope slides using an anti-fade mounting medium.

Visualize the staining using a fluorescence microscope.

Western Blotting for Protein Quantification
This protocol is used to determine the relative abundance of specific cardiomyocyte proteins.

1. Protein Extraction:

Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase

inhibitors.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Collect the supernatant and determine the protein concentration using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-

PAGE).

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:
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Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-

buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

Incubate the membrane with primary antibodies against cardiomyocyte markers (e.g., anti-

GATA4, anti-cTnT) diluted in blocking buffer overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in

blocking buffer for 1 hour at room temperature.

Wash the membrane three times with TBST.

4. Detection:

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

Detect the signal using a chemiluminescence imaging system.

Quantify band intensities using image analysis software and normalize to a loading control

such as GAPDH or β-actin.

Experimental Workflow Diagram
The following diagram outlines the general workflow for validating the induction of

cardiomyocyte markers by a test compound like Vut-MK142.
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Caption: Experimental workflow for validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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